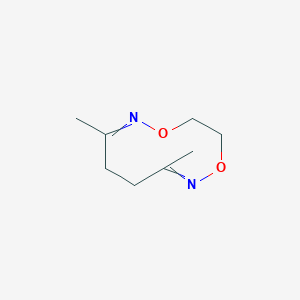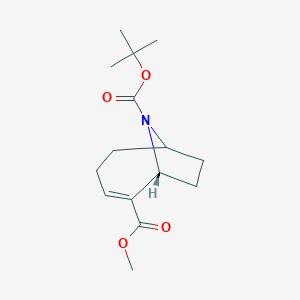![molecular formula C14H19F4NSn B14278320 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine CAS No. 137812-29-4](/img/structure/B14278320.png)
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine is a fluorinated organotin compound It is characterized by the presence of a piperidine ring attached to a tetrafluorophenyl group, which is further substituted with a trimethylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine typically involves the following steps:
Formation of the Tetrafluorophenyl Intermediate: The starting material, 2,3,5,6-tetrafluorophenyl, is prepared through halogenation reactions.
Introduction of the Trimethylstannyl Group: The tetrafluorophenyl intermediate undergoes a reaction with trimethyltin chloride in the presence of a catalyst, such as palladium, to form the trimethylstannyl derivative.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction of the trimethylstannyl derivative with piperidine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, oxidized or reduced tin compounds, and coupled products with new carbon-carbon bonds.
Applications De Recherche Scientifique
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for drug development.
Catalysis: It serves as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to another metal, such as palladium, in coupling reactions. The fluorinated phenyl group enhances the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trimethylstannyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-trifluoromethyl-2,3,5,6-tetrafluorothiophenol: Features a thiophenol group instead of a piperidine ring.
Propriétés
Numéro CAS |
137812-29-4 |
|---|---|
Formule moléculaire |
C14H19F4NSn |
Poids moléculaire |
396.01 g/mol |
Nom IUPAC |
trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)stannane |
InChI |
InChI=1S/C11H10F4N.3CH3.Sn/c12-7-6-8(13)10(15)11(9(7)14)16-4-2-1-3-5-16;;;;/h1-5H2;3*1H3; |
Clé InChI |
ICQWNZDIXWJSMB-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)

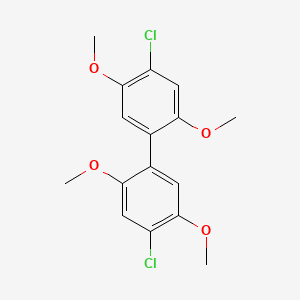
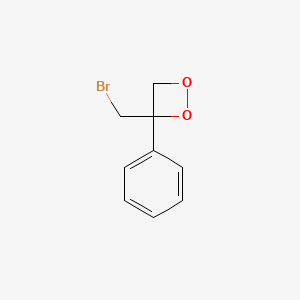
dimethyl-](/img/structure/B14278263.png)
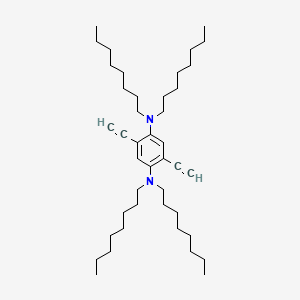
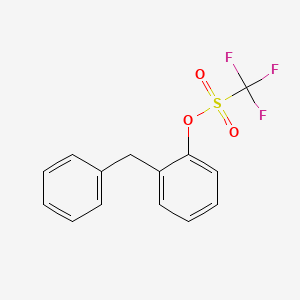
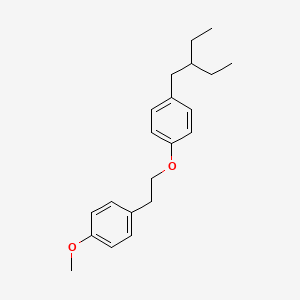
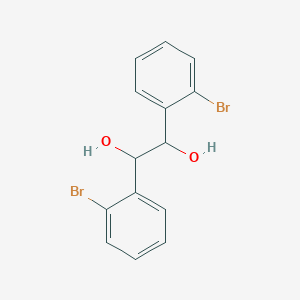
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
